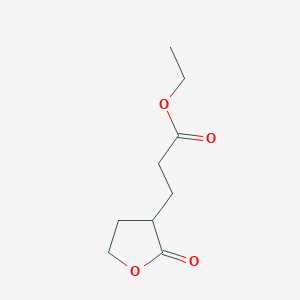![molecular formula C9H12Cl2O B14632989 (1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one CAS No. 52809-65-1](/img/structure/B14632989.png)
(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6R)-8,8-Dichloro-1-methylbicyclo[420]octan-7-one is a bicyclic organic compound characterized by its unique structure and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one: shares similarities with other bicyclic compounds such as norbornane derivatives and other chlorinated bicyclic ketones.
Uniqueness
- The unique structural features of this compound, such as the presence of two chlorine atoms and the specific stereochemistry, distinguish it from other similar compounds. These features contribute to its distinct reactivity and potential applications in various fields.
Eigenschaften
CAS-Nummer |
52809-65-1 |
|---|---|
Molekularformel |
C9H12Cl2O |
Molekulargewicht |
207.09 g/mol |
IUPAC-Name |
(1S,6R)-8,8-dichloro-1-methylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C9H12Cl2O/c1-8-5-3-2-4-6(8)7(12)9(8,10)11/h6H,2-5H2,1H3/t6-,8-/m0/s1 |
InChI-Schlüssel |
STZDLDHQOXCLNP-XPUUQOCRSA-N |
Isomerische SMILES |
C[C@]12CCCC[C@H]1C(=O)C2(Cl)Cl |
Kanonische SMILES |
CC12CCCCC1C(=O)C2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



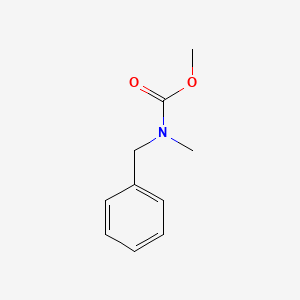
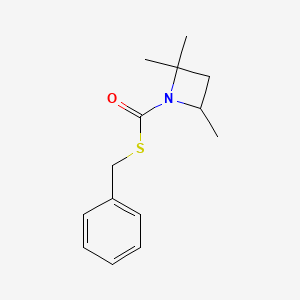
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
silane](/img/structure/B14632940.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
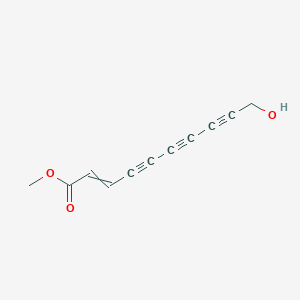
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
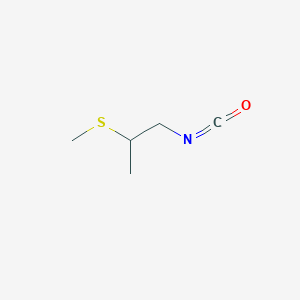
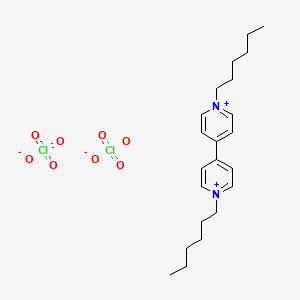
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
